molecular formula C20H21F3N2O5S B15007184 2,5-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide

2,5-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide

Cat. No.: B15007184
M. Wt: 458.5 g/mol
InChI Key: CAMQYNMBCUCKBL-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide is a synthetic compound that belongs to the class of phenethylamines This compound is characterized by its complex structure, which includes a benzenesulfonamide group, a dimethoxyphenyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide typically involves multiple steps. The initial step often includes the preparation of the indole derivative, followed by the introduction of the benzenesulfonamide group. The reaction conditions may vary, but common reagents include sulfonyl chlorides, dimethoxybenzenes, and indole derivatives. The reactions are usually carried out under controlled temperatures and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and high-throughput screening can significantly improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2,5-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to receptors and enzymes, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes. Detailed studies are required to fully elucidate the molecular mechanisms underlying its effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethoxyphenethylamine: A simpler analog with similar structural features.

    2,5-dimethoxy-4-iodophenethylamine (2C-I): A related compound with a halogen substitution.

    2,5-dimethoxy-4-bromophenethylamine (2C-B): Another analog with a bromine substitution.

Uniqueness

2,5-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide is unique due to the presence of the trifluoromethoxy group and the indole moiety. These structural features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C20H21F3N2O5S

Molecular Weight

458.5 g/mol

IUPAC Name

2,5-dimethoxy-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C20H21F3N2O5S/c1-12-15(16-10-14(30-20(21,22)23)4-6-17(16)25-12)8-9-24-31(26,27)19-11-13(28-2)5-7-18(19)29-3/h4-7,10-11,24-25H,8-9H2,1-3H3

InChI Key

CAMQYNMBCUCKBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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